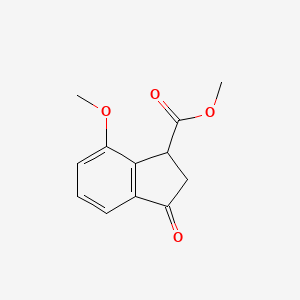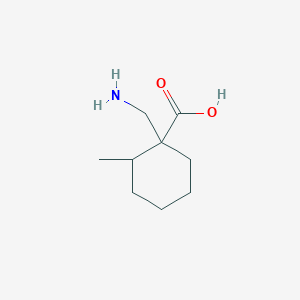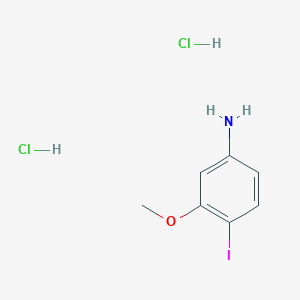
4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The aldehyde group can be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the cycloaddition reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of scalable processes for large-scale synthesis.
化学反应分析
Types of Reactions
4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products
Oxidation: 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Reduction: 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-methanol
Substitution: Various substituted triazoles depending on the reagents used
科学研究应用
4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemicals: It can be used in the development of pesticides and herbicides due to its potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and coordination complexes.
作用机制
The mechanism of action of 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring can also participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to molecular targets.
相似化合物的比较
Similar Compounds
- 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-methanol
- 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxylic acid
Uniqueness
4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further functionalization and derivatization. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse biological and chemical properties.
属性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC 名称 |
5-cyclopropyl-3-methyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c1-10-6(4-11)7(8-9-10)5-2-3-5/h4-5H,2-3H2,1H3 |
InChI 键 |
WILNILSPIKAMQT-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(N=N1)C2CC2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)


![Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13190036.png)





![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)

